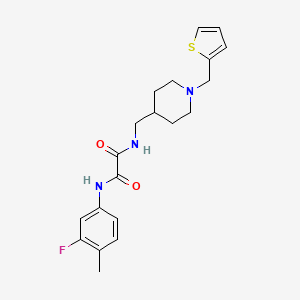
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Research on compounds like "N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide" often explores their potential as neurokinin-1 (NK1) receptor antagonists. These substances can be used to investigate mechanisms of pain, depression, anxiety, and other conditions where NK1 receptors play a role. For instance, one study detailed the synthesis and evaluation of a novel NK1 receptor antagonist with high affinity and oral activity, showcasing its potential in treating conditions like emesis and depression (Harrison et al., 2001).
Orexin Receptor Antagonists
Another area of interest involves the orexin system, which regulates arousal, wakefulness, and appetite. Compounds targeting orexin receptors can provide insights into treating insomnia, addiction, and metabolic disorders. A study evaluating SB-649868, an orexin receptor antagonist, for its pharmacokinetic profiles and efficacy in treating insomnia serves as an example of how structurally complex molecules are assessed for their therapeutic potential (Renzulli et al., 2011).
Antimicrobial Agents
Compounds with structures similar to "N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide" may also have antimicrobial applications. Research in this area focuses on synthesizing novel molecules that can inhibit the growth of resistant bacteria or fungi, potentially leading to new treatments for infectious diseases. For example, the synthesis and antimicrobial activity of certain piperazine derivatives against gram-negative and gram-positive bacteria highlight the ongoing search for new, effective antimicrobial agents (Mishra & Chundawat, 2019).
Catalysis in Organic Synthesis
Research on organic synthesis often involves the development of catalysts that facilitate the formation of complex molecules, including pharmaceuticals. A study on the copper-catalyzed coupling reaction of aryl chlorides and amides, for instance, demonstrates the type of catalytic processes that might be relevant for synthesizing compounds with intricate structures like the one (De et al., 2017).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14-4-5-16(11-18(14)21)23-20(26)19(25)22-12-15-6-8-24(9-7-15)13-17-3-2-10-27-17/h2-5,10-11,15H,6-9,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGMBDUBUNVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

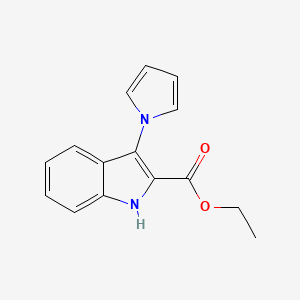
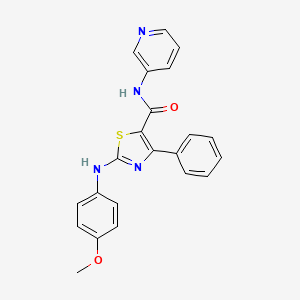
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)
![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)
![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)
![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)
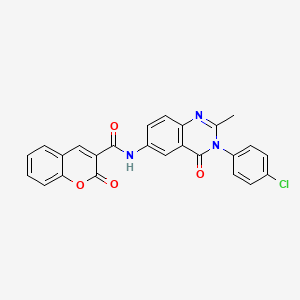
![N-(4-carbamoylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2652880.png)
![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)
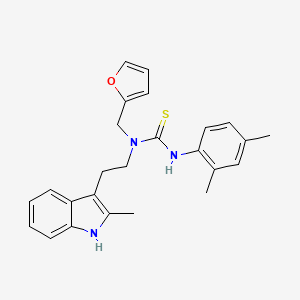
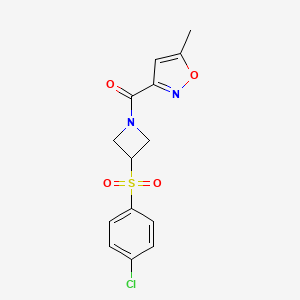
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)
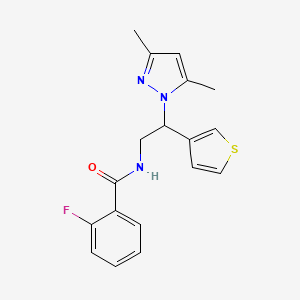
![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)